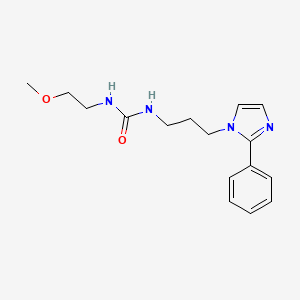

1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Description

1-(2-Methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a urea derivative featuring a 2-methoxyethyl group on one nitrogen atom and a 3-(2-phenyl-1H-imidazol-1-yl)propyl substituent on the adjacent nitrogen. The compound’s structure combines a flexible propyl linker, an aromatic imidazole ring, and a methoxyethyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-22-13-10-19-16(21)18-8-5-11-20-12-9-17-15(20)14-6-3-2-4-7-14/h2-4,6-7,9,12H,5,8,10-11,13H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAPVIGWYHVRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the reaction of 1-(2-methoxyethyl)urea with 3-(2-phenyl-1H-imidazol-1-yl)propylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as triethylamine, and using solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The imidazole ring may play a crucial role in binding to the active site of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- The compound in (structurally analogous with a methylphenyl group) exhibits intramolecular N–H⋯N hydrogen bonds and helical supramolecular chains via N–H⋯N interactions.

- The trifluoromethoxy group in ’s compounds likely enhances metabolic stability and lipophilicity compared to the methoxyethyl group in the target compound .

Molecular Conformation

Urea Formation Strategies

- Target Compound : Likely synthesized via nucleophilic substitution or carbamate activation, though specific details are absent.

- : Uses carbamate intermediates (e.g., 4-nitrophenyl carbamate) reacted with aminoguanidine derivatives under basic conditions (K₃PO₄, DIEA). This method is efficient for introducing diverse aryl groups .

- : Employs TFA in trifluoroethanol (TFE) to facilitate purine-amine coupling, suggesting harsh conditions may be required for similar urea formations .

Purification and Characterization

- Flash column chromatography is commonly used (), while crystallography tools like SHELX () and ORTEP-3 () aid in structural validation .

Biological Activity

1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, a synthetic organic compound, belongs to the class of urea derivatives and is characterized by its unique molecular structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 302.37 g/mol. The presence of the imidazole ring is significant as it contributes to the biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 1421451-53-7 |

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The imidazole moiety may facilitate binding to active sites, modulating enzymatic activity and influencing cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.

- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Biological Activity

Research indicates that derivatives of imidazole exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Case Studies and Findings

- Antitumor Activity : In a phase I clinical trial involving similar imidazole derivatives, minimal toxicity was reported, suggesting a favorable safety profile. Patients experienced some pain relief without significant adverse effects, indicating potential efficacy in cancer pain management .

- Pharmacokinetics : The pharmacokinetic profile shows rapid renal clearance and a short half-life, which may influence dosing strategies for effective therapeutic outcomes .

- Comparative Analysis : When compared to other compounds such as 1-(2-methoxyethyl)-3-(3-(2-phenylimidazol-1-yl)propyl)thiourea and carbamate derivatives, the urea derivative demonstrates unique properties that may enhance its biological activity .

Research Findings

Several studies have highlighted the diverse biological activities associated with imidazole-containing compounds:

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can reaction conditions be optimized?

A common approach involves multi-step synthesis:

- Step 1 : React an imidazole precursor (e.g., 2-phenylimidazole) with a propylating agent (e.g., 1-bromo-3-chloropropane) to introduce the propyl chain .

- Step 2 : Couple the intermediate with a methoxyethylamine derivative via urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Optimization : Computational tools (e.g., quantum chemical calculations) can predict optimal solvents (e.g., DMF) and temperatures (60–80°C) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : Focus on urea NH protons (δ 8.5–9.5 ppm) and imidazole aromatic protons (δ 7.2–7.8 ppm) .

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- The methoxyethyl group enhances aqueous solubility, making DMSO or aqueous buffers (pH 7.4) suitable for in vitro studies .

- For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation techniques .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide, and how do intermolecular interactions affect its bioactivity?

- Crystal Packing : The imidazole ring participates in N–H⋯N hydrogen bonds, forming helical supramolecular chains that may influence membrane permeability .

- Dihedral Angles : The angle between the phenyl and imidazole rings (8–12°) impacts conformational flexibility and target binding .

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Molecular Docking : Compare binding affinities with targets (e.g., kinases) to explain divergent IC₅₀ values .

- MD Simulations : Assess stability of urea-protein interactions over time to validate or challenge in vitro results .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogues?

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects unique to specific cell types .

- Metabolic Stability Assays : Evaluate hepatic clearance (e.g., using microsomes) to rule out metabolite-induced toxicity .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Related Urea Derivatives

| Compound | Space Group | Hydrogen Bonds | Dihedral Angle (Phenyl-Imidazole) | Reference |

|---|---|---|---|---|

| P21/c | N–H⋯N, C–H⋯O | 8.17° | ||

| P21/c | N–H⋯N, C–H⋯N | 10.97° |

Q. Table 2. Comparative Bioactivity of Structural Analogues

| Compound | Target | IC₅₀ (µM) | Key Structural Difference | Reference |

|---|---|---|---|---|

| Kinase X | 0.45 | Thiophene substituent | ||

| Inflammatory enzyme | 1.2 | Pyrazole vs. imidazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.